molecular formula C17H23N3O3S B11143350 2-[acetyl(isopentyl)amino]-N-(2-furylmethyl)-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(isopentyl)amino]-N-(2-furylmethyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11143350
M. Wt: 349.4 g/mol
InChI Key: HBTQOYRVYDEKIH-UHFFFAOYSA-N
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Description

2-[acetyl(isopentyl)amino]-N-(2-furylmethyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a furan ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[acetyl(isopentyl)amino]-N-(2-furylmethyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the furan ring and other functional groups. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for cost-effectiveness, safety, and environmental considerations. Techniques such as continuous flow chemistry and high-throughput screening may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[acetyl(isopentyl)amino]-N-(2-furylmethyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into others.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[acetyl(isopentyl)amino]-N-(2-furylmethyl)-4-methyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent, including its mechanism of action and efficacy in treating diseases.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism by which 2-[acetyl(isopentyl)amino]-N-(2-furylmethyl)-4-methyl-1,3-thiazole-5-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with a thiazole ring, such as thiamine (vitamin B1) and sulfathiazole, share structural similarities.

    Furan Derivatives: Compounds containing a furan ring, such as furan-2-carboxylic acid and furfuryl alcohol, are related in structure.

Uniqueness

2-[acetyl(isopentyl)amino]-N-(2-furylmethyl)-4-methyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and ring structures. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C17H23N3O3S

Molecular Weight

349.4 g/mol

IUPAC Name

2-[acetyl(3-methylbutyl)amino]-N-(furan-2-ylmethyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H23N3O3S/c1-11(2)7-8-20(13(4)21)17-19-12(3)15(24-17)16(22)18-10-14-6-5-9-23-14/h5-6,9,11H,7-8,10H2,1-4H3,(H,18,22)

InChI Key

HBTQOYRVYDEKIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CCC(C)C)C(=O)C)C(=O)NCC2=CC=CO2

Origin of Product

United States

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